molecular formula C19H16N2O2 B3159220 3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 861209-17-8

3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

Cat. No.: B3159220
CAS No.: 861209-17-8
M. Wt: 304.3 g/mol
InChI Key: OEHYTWAQJVALOQ-UHFFFAOYSA-N
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Description

3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of indeno[1,2-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzaldehyde with 3-methyl-1H-indene-1,2-dione in the presence of a base to form the intermediate product. This intermediate is then cyclized with guanidine to yield the final compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-4-(4-methylphenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-11-7-9-12(10-8-11)17-15-16(20-19(23)21(17)2)13-5-3-4-6-14(13)18(15)22/h3-10,17H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHYTWAQJVALOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141932
Record name 3,4-Dihydro-3-methyl-4-(4-methylphenyl)-1H-indeno[1,2-d]pyrimidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861209-17-8
Record name 3,4-Dihydro-3-methyl-4-(4-methylphenyl)-1H-indeno[1,2-d]pyrimidine-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861209-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-3-methyl-4-(4-methylphenyl)-1H-indeno[1,2-d]pyrimidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
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3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
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3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 4
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3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 5
3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 6
3-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

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